2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride
CAS No.: 1357252-37-9
Cat. No.: VC2701773
Molecular Formula: C15H20ClNO2
Molecular Weight: 281.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1357252-37-9 |
|---|---|
| Molecular Formula | C15H20ClNO2 |
| Molecular Weight | 281.78 g/mol |
| IUPAC Name | 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H19NO2.ClH/c1-2-13-5-7-14(8-6-13)18-11-9-16-12-15-4-3-10-17-15;/h3-8,10,16H,2,9,11-12H2,1H3;1H |
| Standard InChI Key | VWHQDNADTPFOMB-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OCCNCC2=CC=CO2.Cl |
| Canonical SMILES | CCC1=CC=C(C=C1)OCCNCC2=CC=CO2.Cl |
Introduction
2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride is a complex organic compound that integrates a furan moiety with an ethylphenoxy group and an ethanamine structure. Its molecular formula is C16H20ClN2O2, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. This compound belongs to the class of phenoxyamines, which are of interest in various scientific research applications due to their unique chemical properties.
Synthesis
The synthesis of 2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride typically involves multiple steps:
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Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenoxy halide.
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Nucleophilic Substitution: The 4-ethylphenoxy halide is then reacted with 2-furylmethylamine under nucleophilic substitution conditions to form the desired ethanamine derivative.
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Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Biological Activities and Applications
Research on similar compounds suggests that 2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride may interact with various biological targets, potentially leading to therapeutic effects. Furan derivatives have shown promising biological activities, including antitumor and cytotoxic effects, which may be relevant for cancer therapy.
| Potential Biological Activity | Description |
|---|---|
| Antitumor Activity | Inhibition of tumor growth in vitro |
| Cytotoxicity | Potential for cancer therapy |
Comparison with Similar Compounds
2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride is unique due to the presence of the ethyl group on the phenoxy ring, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(furan-2-ylmethyl)ethanamine | C7H11NO | Lacks phenoxy group; simpler structure |
| 4-Ethylphenol | C8H10O | Contains ethyl group; lacks furan and amine |
| 2-Ethylfuran | C6H8O | Similar furan structure; lacks amine functionality |
Future Research Directions
Future studies should focus on the detailed biological evaluation of 2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride, exploring its potential as a pharmaceutical agent. This includes investigating its interactions with specific molecular targets and assessing its safety profile in various biological systems.
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